Cas no 4414-87-3 (2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile)

2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is a heterocyclic organic compound featuring a pyrrolopyridine core linked to an acetonitrile functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its pyrrolopyridine moiety is known for contributing to binding affinity in medicinal chemistry, while the nitrile group offers versatility for further derivatization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic utility is enhanced by compatibility with various coupling and cyclization reactions, making it a preferred choice for constructing complex heterocyclic frameworks in drug discovery and material science applications.
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile structure
4414-87-3 structure
Product Name:2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
CAS No:4414-87-3
MF:C9H7N3
MW:157.171981096268
MDL:MFCD09756053
CID:325369
PubChem ID:21911990
Update Time:2025-10-28

2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
    • 1H-PYRROLO[2,3-B]PYRIDIN-3-YLACETONITRILE
    • 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile
    • (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
    • 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
    • SCHEMBL2034786
    • 3-cyanomethylpyrrolo[2,3-b]pyridine
    • 4414-87-3
    • 2-(1H-Pyrrolo[2 pound not3-b]pyridin-3-yl)acetonitrile
    • F8881-6346
    • 1H-Pyrrolo[2,3-b]pyridin-3-yl-acetonitrile
    • AB51545
    • AC-29329
    • CS-0004134
    • AKOS011637395
    • 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-acetonitrile
    • Z978942402
    • DTXSID00619979
    • EN300-95511
    • KSBVCBLNHLSKFN-UHFFFAOYSA-N
    • AM20120549
    • DS-15648
    • MFCD09756053
    • SY020643
    • MDL: MFCD09756053
    • Inchi: 1S/C9H7N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3H2,(H,11,12)
    • InChI Key: KSBVCBLNHLSKFN-UHFFFAOYSA-N
    • SMILES: N1C=C(CC#N)C2=CC=CN=C12

Computed Properties

  • Exact Mass: 157.06400
  • Monoisotopic Mass: 157.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1
  • Topological Polar Surface Area: 52.5A^2

Experimental Properties

  • Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 144 ºC
  • Boiling Point: 456.7±37.0℃ at 760 mmHg
  • Flash Point: °C
  • Refractive Index: 1.684
  • Solubility: Slightly soluble (1.3 g/l) (25 º C),
  • PSA: 52.47000
  • LogP: 1.62898

2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Pricemore >>

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2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:4414-87-3)2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
Order Number:A872588
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:35
Price ($):160.0
Email:sales@amadischem.com

Additional information on 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile

Introduction to 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile (CAS No. 4414-87-3)

2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, with the CAS number 4414-87-3, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolo[2,3-b]pyridine core and a cyano group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.

The pyrrolo[2,3-b]pyridine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate various biological targets. Compounds containing this scaffold have been extensively studied for their potential as inhibitors of kinases, receptors, and enzymes. The presence of the cyano group in 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile further enhances its pharmacological profile by providing additional functional groups for interaction with biological targets.

Recent research has highlighted the potential of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.

The pharmacokinetic properties of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In terms of safety, preliminary toxicology studies have indicated that 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is well-tolerated at therapeutic doses. However, more extensive safety evaluations are necessary to fully understand its potential side effects and long-term safety profile. These studies are currently underway and will provide valuable insights into the safety and efficacy of this compound.

The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile has been optimized using modern synthetic methods. One common approach involves the reaction of 3-bromopyrrolo[2,3-b]pyridine with acetonitrile in the presence of a suitable base and catalyst. This method yields high purity products with good yields, making it suitable for large-scale production.

In conclusion, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile (CAS No. 4414-87-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4414-87-3)2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
A872588
Purity:99%
Quantity:1g
Price ($):160.0
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